N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
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Description
N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C15H20N4O3S and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization of Heterocyclic Compounds
Research on the synthesis of novel functionalized heteroaromatic compounds, including those similar in structure to the compound , has been ongoing. One study highlights the discovery of new rearrangements and the correction of previously misassigned structures of several molecules through crystallographic studies. This includes the synthesis of arylazoniconates rather than pyridazenones, and the discovery of Dimroth-type rearrangements in enaminonitriles, demonstrating the complexity and potential of heterocyclic compounds for synthetic chemistry applications (Moustafa et al., 2017).
Potential Therapeutic Uses
Heterocyclic compounds, particularly those containing hydrazinecarboxamide groups, have been evaluated for their antitubercular activity. A study on various derivatives of 2-isonicotinoylhydrazinecarboxamide, for instance, demonstrated significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, showing the potential of these compounds in developing new anti-tuberculosis drugs (Asif, 2014).
Optoelectronic and Material Science Applications
Functionalized heterocyclic compounds, including those with quinazoline or pyrimidine structures, have been explored for their optoelectronic applications. These compounds are utilized in the creation of novel optoelectronic materials due to their luminescent properties and potential in fabricating materials for organic light-emitting diodes (OLEDs) and other electronic devices. The integration of heterocyclic fragments into π-extended conjugated systems has proven valuable for these applications (Lipunova et al., 2018).
Properties
IUPAC Name |
1-cyclohexyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c20-14(12-9-11(19-22-12)13-7-4-8-23-13)17-18-15(21)16-10-5-2-1-3-6-10/h4,7-8,10,12H,1-3,5-6,9H2,(H,17,20)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWWMLSYVUYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2CC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
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